molecular formula C8H5ClF3NO2 B1376464 1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene CAS No. 1044271-89-7

1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene

Cat. No.: B1376464
CAS No.: 1044271-89-7
M. Wt: 239.58 g/mol
InChI Key: ZZHLGDSKENSUSJ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene (CAS 1044271-89-7) is a versatile benzyl chloride intermediate of significant interest in medicinal and organic chemistry. Its molecular structure incorporates three key functional groups: a chloromethyl group (-CH2Cl), a nitro group (-NO2), and an electron-withdrawing trifluoromethyl group (-CF3). This unique combination makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates. The chloromethyl group is a reactive handle that allows for further functionalization, often through nucleophilic substitution reactions, to create various derivatives. The presence of both nitro and trifluoromethyl groups on the aromatic ring creates an electron-deficient system that can influence the compound's reactivity and the electronic properties of resulting molecules. The trifluoromethyl group is especially important in drug discovery, as its incorporation can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . This compound is closely related to intermediates used in the synthesis of antitubercular agents, such as the benzothiazinone class, which are known to target the mycobacterial enzyme DprE1 . As a benzyl chloride derivative, it is a key precursor in the chloromethylation reaction pathway, a fundamental transformation in synthetic organic chemistry for building molecular complexity . Safety and Handling: This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is classified with the signal word "Danger" and hazard statements H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Researchers must consult the Safety Data Sheet (SDS) and adhere to appropriate safety protocols, including the use of personal protective equipment.

Properties

IUPAC Name

1-(chloromethyl)-3-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-4-5-1-6(8(10,11)12)3-7(2-5)13(14)15/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHLGDSKENSUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Outline

  • Starting material: (3-Nitro-5-(trifluoromethyl)phenyl)methanol
  • Reagents: N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) can be used for halogenation; triphenylphosphine often assists the reaction.
  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Conditions: The reaction is typically conducted at low temperature (0–20 °C) and allowed to proceed for extended periods (up to 16 hours) to ensure complete conversion.
  • Workup: After reaction completion, the mixture is diluted with ethyl acetate, washed with sodium bicarbonate solution and brine, dried over sodium sulfate, and purified by column chromatography.

Example Data

Parameter Details
Starting material amount 0.5 g (2.26 mmol)
Triphenylphosphine 1.19 g (4.5 mmol)
N-Bromosuccinimide 0.8 g (4.8 mmol)
Solvent volume 15 mL THF
Reaction temperature 0 °C to room temperature
Reaction time 16 hours
Yield 91% (0.58 g product)
Purification Silica gel chromatography (10% ethyl acetate/hexanes)
Characterization ¹H NMR: δ 4.90 (s, 2H, chloromethyl protons), aromatic signals at δ 7.97–8.42

This method is adapted from analogous bromomethylation reactions and is applicable for chloromethylation by substituting NCS for NBS.

Chloromethylation via Chloromethyl Ether or Formaldehyde Derivatives (Classical Chloromethylation)

Another classical approach is the electrophilic chloromethylation of the aromatic ring in the presence of a Lewis acid catalyst, often using chloromethyl methyl ether or paraformaldehyde with hydrochloric acid.

Method Outline

  • Starting material: 3-Nitro-5-(trifluoromethyl)benzene or its derivatives
  • Reagents: Chloromethyl methyl ether (or paraformaldehyde + HCl), Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃)
  • Solvent: Often carried out in anhydrous conditions with solvents like dichloromethane or chloroform
  • Conditions: Low temperature (0–5 °C) to minimize side reactions and polymerization
  • Workup: Quenching with water, extraction of organic layer, washing, drying, and purification by distillation or chromatography

Notes on this Method

  • The presence of electron-withdrawing groups such as nitro and trifluoromethyl can reduce the reactivity of the aromatic ring towards electrophilic substitution, requiring more forcing conditions or longer reaction times.
  • Side reactions such as over-chloromethylation or polymerization of chloromethyl intermediates can occur, necessitating careful temperature and reagent control.

Multi-step Synthesis via Halogenation and Fluorination of Trichloromethyl Intermediates

Patent literature describes complex multi-step processes involving the preparation of trifluoromethyl-substituted benzyl chlorides through halogen exchange and fluorination steps starting from trichloromethylbenzene derivatives.

Key Steps

  • Starting with 1,3-bis-(trichloromethyl)benzene or related compounds
  • Fluorination using anhydrous hydrogen fluoride (HF) in autoclaves at controlled temperatures (50–100 °C) and pressures (up to 25 bars)
  • Use of catalysts such as antimony pentachloride to promote selective halogen exchange
  • Fractional distillation under reduced pressure to isolate intermediates such as 1-(trifluoromethyl)-3-(trichloromethyl)benzene
  • Subsequent chlorination or fluorination steps to convert trichloromethyl groups to chloromethyl or trifluoromethyl moieties

Reaction Conditions and Yields (Representative Data)

Step Conditions Yield (%) Notes
Fluorination of trichloromethyl benzene 50–100 °C, 2–25 bar HF, autoclave 31.5–64.7 Fractional distillation to purify
Chlorination with AlCl₃ and acetyl chloride Room temperature, anhydrous conditions Moderate Used to chlorinate trifluoromethyl groups
Catalytic halogen exchange 60 °C, 20 bar HCl, antimony pentachloride catalyst 52% (main product) Gas chromatography used for analysis

This route is industrially relevant for producing trifluoromethyl-substituted benzyl halides but is complex and requires specialized equipment.

Summary Table of Preparation Methods

Method Starting Material Key Reagents and Conditions Yield (%) Advantages Limitations
Direct halogenation of benzyl alcohol 3-Nitro-5-(trifluoromethyl)benzyl alcohol N-Chlorosuccinimide, triphenylphosphine, THF, 0–20 °C, 16 h ~90 High yield, mild conditions Requires benzyl alcohol precursor
Classical chloromethylation 3-Nitro-5-(trifluoromethyl)benzene Chloromethyl methyl ether or paraformaldehyde + HCl, ZnCl₂, low temp Variable Direct, one-step Side reactions, harsh reagents
Halogen exchange & fluorination Trichloromethylbenzene derivatives HF, antimony pentachloride, autoclave, high pressure and temp 30–65 Industrial scale, selective Complex, hazardous reagents, equipment needed

Research Findings and Analytical Characterization

  • The chloromethylation of benzyl alcohol derivatives proceeds efficiently with N-chlorosuccinimide and triphenylphosphine, yielding high purity products confirmed by ¹H NMR spectroscopy, showing characteristic singlets for chloromethyl protons around δ 4.9 ppm.
  • Industrial halogen exchange fluorination methods provide a route to trifluoromethyl-substituted benzyl chlorides but require stringent control of reaction parameters to optimize selectivity and yield.
  • Purification is typically achieved by fractional distillation under reduced pressure or chromatographic techniques.
  • Analytical methods such as gas chromatography, NMR, and mass spectrometry are essential for monitoring reaction progress and confirming product identity.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), and other reducing agents are used.

    Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.

Major Products:

    Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Reduction: The major product is 1-(Aminomethyl)-3-nitro-5-(trifluoromethyl)benzene.

    Oxidation: Products vary depending on the oxidizing agent used and the reaction conditions.

Scientific Research Applications

1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and reactivity. The nitro group can participate in redox reactions, while the chloromethyl group can undergo substitution reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen Substitution: Bromo vs. Chloro Analogs

The bromo analog, 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene (CAS 180146-67-2), shares structural similarity but replaces chlorine with bromine. Key differences include:

Property Chloro Compound (Target) Bromo Analog (CAS 180146-67-2)
Molecular Formula C₈H₅ClF₃NO₂ C₈H₅BrF₃NO₂
Molecular Weight (g/mol) ~239.5 284.03
Solubility Not explicitly reported Chloroform, Methanol, DMSO
Reactivity Moderate leaving group Superior leaving group (Br⁻)

The bromo analog’s higher molecular weight and enhanced leaving-group ability (Br⁻ > Cl⁻) make it more reactive in nucleophilic substitution reactions, such as alkylation or click chemistry applications .

Positional Isomers and Substituent Variations

Several positional isomers and derivatives with alternate substituents are notable:

1-Chloro-3-nitro-5-(trifluoromethyl)benzene (CAS 401-93-4): Lacks the chloromethyl group, with chlorine directly attached to the benzene ring. Similarity score: 0.93 (structural alignment) .

1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene (CAS 400-65-7): Features an additional chlorine at the 2-position. Similarity score: 0.97 .

2-Amino-3-chloro-5-nitrobenzotrifluoride (CAS 400-67-9): Substitutes chloromethyl with an amino (-NH₂) group. Introduces basicity, altering solubility and reactivity in acidic/basic conditions. Similarity score: 0.90 .

Functional Group Variations

1-Chloro-3-methoxy-2-methyl-5-(trifluoromethyl)benzene (CAS 2386649-06-3):

  • Replaces nitro with methoxy (-OCH₃) and adds a methyl (-CH₃) group.
  • Methoxy is electron-donating, opposing the electron-withdrawing effects of nitro, leading to divergent reactivity patterns (e.g., slower electrophilic substitution) .

Triazole Derivatives (e.g., Compound 14 in ):

  • Synthesized via click chemistry using 1-(chloromethyl)-3-(trifluoromethyl)benzene.
  • Demonstrates the utility of chloromethyl groups in forming heterocyclic scaffolds. The nitro group in the target compound may hinder such reactions due to steric/electronic effects .

Key Research Findings

  • Synthetic Applications : Chloromethyl derivatives are pivotal in constructing complex molecules. For example, 1-(chloromethyl)-3-(trifluoromethyl)benzene was used to synthesize triazole derivatives with 61% yield and 99% purity . The bromo analog’s higher reactivity may improve yields in similar reactions .
  • Electronic Effects : Nitro and trifluoromethyl groups significantly deactivate the aromatic ring, directing substitutions to meta/para positions. This contrasts with methoxy-containing analogs, where electron donation activates ortho/para positions .
  • Solubility Trends : Bromo analogs exhibit slight solubility in polar aprotic solvents (DMSO), likely due to increased halogen size and polarity. Chloro derivatives may share this trend but require empirical validation .

Biological Activity

1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a chloromethyl group, a nitro group, and a trifluoromethyl group contributes to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the following chemical structure:

  • Molecular Formula : C₈H₅ClF₃N₂O₂
  • Molecular Weight : 241.58 g/mol
  • CAS Number : 328-72-3

The compound features a phenyl ring substituted with a chloromethyl group at the first position, a nitro group at the third position, and a trifluoromethyl group at the fifth position. This unique substitution pattern influences its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Interaction : It may interact with cell surface receptors, modulating signaling pathways that influence cellular responses.
  • Metabolic Activation : Upon metabolism, the compound can generate active metabolites that exert pharmacological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains, potentially making it useful in developing new antibiotics.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : The compound has demonstrated potential neuroprotective effects in vitro, indicating its usefulness in neurodegenerative disease models.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro assays conducted on human cancer cell lines revealed that the compound effectively induced apoptosis at micromolar concentrations. Mechanistic studies indicated that it activates caspase pathways, leading to programmed cell death.

Case Study 3: Neuroprotective Properties

Research focusing on neuroprotection demonstrated that treatment with this compound reduced oxidative stress markers in neuronal cultures exposed to toxic agents. This suggests its potential role in developing therapies for neurodegenerative diseases like Alzheimer's.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene
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1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene

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